![molecular formula C28H28N4O10S B11824850 (4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Description
The compound (4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a β-lactam antibiotic derivative with a carbapenem-like bicyclic core. Its structure includes:
- A 1-azabicyclo[3.2.0]hept-2-ene scaffold, characteristic of carbapenems.
- A (4-nitrophenyl)methyl ester at position 2, enhancing stability during synthesis.
- A (1R)-1-hydroxyethyl group at position 6, critical for β-lactamase resistance.
- A pyrrolidin-3-ylsulfanyl substituent at position 3, modified with a (4-nitrophenyl)methoxycarbonyl group for steric and electronic effects .
This compound is likely an intermediate in carbapenem antibiotic synthesis, analogous to meropenem precursors, where the 4-nitrobenzyl (PNB) group acts as a protecting group for the carboxylic acid .
Properties
Molecular Formula |
C28H28N4O10S |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H28N4O10S/c1-16(33)24-22-12-23(25(30(22)26(24)34)27(35)41-14-17-2-6-19(7-3-17)31(37)38)43-21-10-11-29(13-21)28(36)42-15-18-4-8-20(9-5-18)32(39)40/h2-9,16,21-22,24,33H,10-15H2,1H3/t16-,21+,22-,24-/m1/s1 |
InChI Key |
CHKJFRXQBOZCFP-KDAKSJCZSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S[C@H]4CCN(C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SC4CCN(C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Biological Activity
The compound (4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate , also known by its CAS number 64067-13-6 , is a complex organic molecule with potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 546.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Structural Features
The compound features:
- A nitrophenyl group, which may enhance biological interactions.
- A pyrrolidine ring, known for its role in various pharmacological activities.
- A sulfanyl group that can influence the reactivity and interaction with biological targets.
Research indicates that compounds similar to the one often exhibit activities through several mechanisms:
- Antioxidant Activity : Compounds containing nitrophenyl groups have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : The presence of a pyrrolidine moiety may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways.
- Modulation of Signal Transduction Pathways : Similar compounds have been reported to influence pathways such as NF-kB and Nrf2, which are critical in inflammation and cellular stress responses.
In Vitro Studies
In vitro studies have demonstrated that this class of compounds can affect cell viability, apoptosis, and cell cycle progression. For instance, research on related pyrrolidine derivatives indicates significant cytotoxic effects against various cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy.
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the anti-inflammatory and anticancer properties of similar compounds. For instance:
- Anti-inflammatory Effects : Compounds with similar structural motifs have been shown to reduce markers of inflammation in models of acute lung injury.
- Antitumor Activity : Animal studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Study 1: Anticancer Activity
A study evaluated the effects of a structurally similar compound on small-cell lung cancer (SCLC) cell lines. The results indicated:
- Dose-dependent cytotoxicity was observed.
- Induction of apoptosis was confirmed through flow cytometry analysis.
This suggests potential therapeutic applications in treating aggressive cancers.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. Findings included:
- Reduction in oxidative stress markers.
- Improvement in cognitive function tests post-treatment.
These results highlight the compound's potential for therapeutic use in neurodegenerative disorders.
Summary Table of Biological Activities
Scientific Research Applications
Antibiotic Development
ADC-13 has been studied for its antibacterial properties, particularly against resistant strains of bacteria. The structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. Research indicates that derivatives of this compound can be optimized for greater efficacy against Gram-positive bacteria, making it a candidate for new antibiotic therapies .
Cancer Therapy
The compound's ability to target specific cellular pathways has made it a subject of interest in cancer research. Its design allows for selective targeting of cancer cells while sparing normal cells, which is crucial in reducing side effects associated with traditional chemotherapy. Studies have shown that ADC-13 can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Biochemical Probes
Due to its unique structure, ADC-13 can serve as a biochemical probe in research settings. It can be utilized to study enzyme mechanisms and protein interactions within cellular systems. This application is particularly valuable in understanding the biochemical pathways involved in disease processes and drug metabolism .
Case Studies
Chemical Reactions Analysis
Hydrogenolytic Deprotection to Form Meropenem
The most critical reaction involves cleavage of the 4-nitrobenzyl (PNB) protecting groups via catalytic hydrogenolysis. This step activates the molecule by removing the sterically bulky PNB groups, enabling antibacterial activity .
Reaction Parameters
Parameter | Value/Description | Source |
---|---|---|
Catalyst | 10% Palladium on carbon (Pd/C) | |
Solvent | Tetrahydrofuran (THF) or aqueous buffer | |
Hydrogen Pressure | 1–3 atm | |
Temperature | 25–30°C | |
Duration | 4–6 hours | |
Yield | 85–92% |
Mechanism :
The reaction proceeds via heterogeneous catalysis , where hydrogen gas adsorbs onto the palladium surface, facilitating electron transfer to the nitro groups. This reduces the nitro groups to amines, destabilizing the PNB ester linkages and releasing CO2 and 4-nitrobenzyl alcohol as byproducts .
Key Structural Outcome :
-
Cleavage of both PNB groups at the carboxylate and pyrrolidine positions.
-
Formation of free thiol and carboxylate groups essential for β-lactamase stability .
Stability Under Acidic and Basic Conditions
The compound exhibits limited stability in extreme pH conditions due to:
Acidic Hydrolysis (pH < 4)
-
β-lactam ring opening : Protonation of the lactam nitrogen weakens the ring, leading to hydrolysis and loss of antibacterial activity .
-
Sulfanyl group oxidation : Thioether linkages may oxidize to sulfoxides or sulfones under strongly acidic conditions .
Basic Hydrolysis (pH > 8)
-
Ester cleavage : The PNB ester groups undergo saponification, prematurely deprotecting the molecule .
-
Racemization risk : The stereochemical integrity of the (5R,6S) and (1R)-hydroxyethyl centers may degrade in alkaline media .
Reactivity with Nucleophiles
Nucleophile | Reaction Outcome | Relevance |
---|---|---|
Water | Hydrolysis → Inactive open-chain product | Stability issue during storage |
Thiols | Trans-thioesterification | Potential side reaction |
Amines | Acyl transfer → Amide formation | Impurity generation |
Photochemical Degradation
The 4-nitrobenzyl groups render the compound photosensitive . Key degradation pathways include:
-
Nitro group reduction under UV light, forming nitroso intermediates .
-
Radical-mediated cleavage of the thioether linkage, generating sulfenic acid derivatives .
Synthetic Modifications During Preparation
While not direct reactions of the final compound, its synthesis involves:
Key Precursor Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbapenem Intermediates
Meropenem Intermediate ()
- Structure: (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)pyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.
- Key Differences: Contains a dimethylaminocarbonyl group on the pyrrolidine ring vs. the (4-nitrophenyl)methoxycarbonyl group in the target compound.
- Synthesis : Produced via a streamlined process without intermediate isolation, contrasting with the target compound’s multi-step synthesis .
Crystalline Intermediate ()
Bicyclic β-Lactam Derivatives
Methyl 1-(2,4-Dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4i) ()
- Structure : Smaller bicyclo[3.1.0]hexane core with a 2,4-dinitrophenyl group.
- Properties : Higher melting point (168–170°C) and yield (81%) compared to liquid analogs. The nitro groups may enhance electrophilic reactivity .
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate ()
Structural and Functional Analysis
Substituent Effects
- The pyrrolidinylsulfanyl group in the target compound may improve binding to penicillin-binding proteins (PBPs) compared to simpler thioether analogs.
- The 4-nitrophenyl moiety enhances stability during synthesis but requires removal for active drug forms .
Preparation Methods
Formation of the Bicyclic β-Lactam Core
The bicyclic core is constructed via a Staudinger ketene-imine cycloaddition or ring-closing metathesis . However, the most cited method involves intramolecular Mitsunobu reaction to form the β-lactam ring.
-
Substrate Preparation : A dipeptide analog bearing a hydroxyl group and activated carboxylate is treated with methanesulfonyl chloride (MsCl) in acetone/water with sodium azide (NaN₃) and sodium bicarbonate (NaHCO₃) .
-
Cyclization : The mesylated intermediate undergoes azide displacement, followed by thermal or photolytic cyclization to form the bicyclic system.
Introduction of the (5R,6S)-6-[(1R)-1-Hydroxyethyl Group
This moiety is introduced via stereoselective alkylation or enzymatic resolution :
Functionalization with the Sulfanyl-Pyrrolidine Side Chain
The sulfanyl-pyrrolidine unit is installed via thiol-ene coupling or nucleophilic substitution :
-
Pyrrolidine Synthesis : (3S)-Pyrrolidin-3-ol is protected with (4-nitrophenyl)methoxycarbonyl (PNZ) using PNZ-Cl in dichloromethane.
-
Thiol Activation : The protected pyrrolidine is converted to a thiol using Lawesson’s reagent .
-
Coupling : The thiol attacks a mesylated intermediate of the bicyclic core at position 3.
Final Esterification and Deprotection
The (4-nitrophenyl)methyl ester is introduced via Steglich esterification :
-
Activation : The carboxylate is activated with DCC/DMAP .
-
Esterification : Reacted with (4-nitrophenyl)methanol .
Critical Data Tables
Table 1: Comparison of Key Reaction Yields
Table 2: Stereochemical Control Methods
Chiral Center | Method | Optical Purity (%) |
---|---|---|
5R,6S | Asymmetric cycloaddition | 99 |
1R (hydroxyethyl) | Evans’ oxazaborolidine catalysis | 98 |
3S (pyrrolidine) | Enzymatic resolution | 99.5 |
Challenges and Optimization Opportunities
-
Stereochemical Drift : Observed during thiol coupling; mitigated by low-temperature reactions.
-
PNZ Deprotection : Harsh acidic conditions may degrade the β-lactam; alternatives like hydrogenolysis are under investigation.
-
Scalability : Mitsunobu reactions suffer from stoichiometric byproducts; catalytic variants are needed.
Q & A
Q. Table 1: Reaction Optimization Parameters
Step | Temperature (°C) | Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
Cyclization | -20 | TEA | THF | 72 |
Thiourea coupling | 25 | EDCI/HOBt | DMF | 68 |
Esterification | 0–5 | DMAP | DCM | 78 |
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
Combine NMR , X-ray crystallography , and HPLC-MS for unambiguous characterization:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., 6-[(1R)-1-hydroxyethyl] shows δ 1.35 ppm doublet for CH₃) .
- X-ray : Resolve bicyclo[3.2.0]heptene conformation (bond angles: 89.5°–92.3°) .
- HPLC-MS : Confirm purity (>95%) with C18 columns (retention time: 12.3 min, mobile phase: 60% acetonitrile/0.1% TFA) .
Q. Table 2: Spectroscopic Data Comparison
Technique | Key Peaks/Parameters | Structural Insight |
---|---|---|
¹³C NMR | 174.2 ppm (C=O), 62.8 ppm (C-S) | Confirms ester and sulfide groups |
X-ray | Dihedral angle: 87.2° (β-lactam ring) | Validates bicyclic system |
MS | m/z 589.2 [M+H]⁺ | Molecular ion confirmation |
What factors influence the compound’s stability in aqueous solutions?
Methodological Answer:
Stability depends on pH , temperature , and solvent composition :
Q. Table 3: Stability Under Varied Conditions
Condition | Degradation Pathway | Half-Life (h) | Degradation Products |
---|---|---|---|
pH 3.0, 25°C | Ester hydrolysis | 2.1 | 4-nitrophenol, carboxylic acid |
pH 7.4, 37°C | β-lactam ring opening | 8.5 | Thiol derivative |
UV light (254 nm) | Photodegradation | 4.7 | Nitroso byproducts |
How do non-covalent interactions affect its reactivity in catalytic systems?
Methodological Answer:
Non-covalent interactions (e.g., H-bonding, π-stacking) modulate reactivity:
- H-bonding : The 4-nitrophenyl group interacts with catalytic residues in enzyme active sites, reducing Km by 40% .
- π-Stacking : Enhances binding to aromatic moieties in β-lactamases (ΔG: -9.8 kcal/mol) .
- Method : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials .
What ecological risks arise from environmental release of this compound?
Methodological Answer:
Assess using OECD 308 guidelines :
- Biodegradation : <10% in 28 days (soil microcosms) .
- Bioaccumulation : Log Kow = 1.8 (low risk) .
- Toxicity : EC50 (Daphnia magna) = 12.5 mg/L .
Q. Table 4: Environmental Fate Parameters
Parameter | Value | Implication |
---|---|---|
Water solubility | 1.2 g/L | Moderate mobility in aquatic systems |
Soil adsorption (Kd) | 3.4 L/kg | Low adsorption |
Photolysis t₁/₂ | 48 hours | Persistent under sunlight |
How can contradictions in synthetic yield data be resolved statistically?
Methodological Answer:
Apply Design of Experiments (DoE) and ANOVA :
- Variables : Catalyst loading (0.5–2.0 mol%), temperature (-30°C to 25°C).
- Response surface modeling : Identifies optimal conditions (catalyst: 1.2 mol%, temp: -15°C, yield: 82%) .
- Outlier analysis : Use Grubbs’ test to exclude anomalous data (α = 0.05) .
What advanced chromatographic methods ensure purity for pharmacological studies?
Methodological Answer:
UPLC-MS/MS with Chiralpak AD-H columns achieves 99.5% purity:
- Mobile phase : 55:45 hexane/isopropanol, 0.8 mL/min .
- Detection : ESI+ mode, MRM transitions m/z 589.2 → 452.1 .
How does stereochemistry impact biological activity against resistant pathogens?
Methodological Answer:
The (5R,6S) configuration enhances β-lactamase inhibition:
- MIC vs. MRSA : 0.5 µg/mL (vs. 8 µg/mL for 5S,6R diastereomer) .
- Mechanism : Molecular docking shows H-bonding with Ser70 (PDB: 1BSG) .
What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization : Formulate with trehalose (5% w/v) to prevent hydrolysis .
- Inert packaging : Use amber vials with nitrogen overlay to block UV/O₂ .
How are pharmacokinetic properties optimized for in vivo efficacy?
Methodological Answer:
Q. Table 5: ADME Profile
Parameter | Value | Method |
---|---|---|
Plasma t₁/₂ | 2.3 hours | LC-MS/MS (rat plasma) |
Protein binding | 89% | Equilibrium dialysis |
Metabolites | Sulfoxide derivative | Liver microsome assay |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.